3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is a complex heterocyclic molecule, which is part of a broader class of compounds explored for various biological activities. Its structure suggests potential for interaction with a range of biological targets.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including coupling reactions, condensations, and cyclizations. For instance, the synthesis of 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene derivatives employs a coupling reaction between aminopyrazol-4-carbonitrile and aryl diazonium chlorides, followed by condensation and reflux processes (Al‐Azmi & Mahmoud, 2020).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, similar to the target compound, is often confirmed through X-ray analysis and spectroscopic methods, including IR and NMR. These techniques help in identifying functional groups, confirming the presence of the CN group, and elucidating the overall molecular framework (Al‐Azmi & Mahmoud, 2020).
Chemical Reactions and Properties
Heterocyclic compounds like the target molecule participate in a variety of chemical reactions, including nucleophilic substitution, bromination, and condensation reactions. These reactions are essential for functionalizing the molecule and tuning its properties for specific applications (Mishriky & Moustafa, 2013).
Applications De Recherche Scientifique
Novel Radioligand Applications in Neurological Research
A study by Takahata et al. (2017) introduced a novel positron emission tomography (PET) ligand, closely related to the compound , for investigating the AMPA receptor, a critical element in neurological signaling. This research underscored the compound's potential in mapping brain activity and studying various neuropsychiatric disorders. The study demonstrated promising in vivo properties for imaging applications, although it also highlighted challenges related to the dynamic range and metabolite interference in the brain, suggesting that while the compound has potential, further optimization is needed for practical AMPA receptor PET imaging Takahata et al., 2017.
Pharmacokinetic and Pharmacodynamic Properties in Drug Development
Research on YM087, which shares a structural resemblance with the compound of interest, has provided valuable insights into the pharmacokinetic and pharmacodynamic properties of new drug candidates. This study, conducted by Burnier et al. (1999), explored YM087's characteristics as a dual V1/V2 receptor antagonist, highlighting its bioavailability and metabolic profile in human subjects. The findings contribute to a deeper understanding of drug action mechanisms and the development of medications with improved efficacy and safety profiles Burnier et al., 1999.
Innovative Therapeutic Agents Against Viral Infections
Another avenue of research illustrated by Phillpotts et al. (1981) investigated enviroxime's antiviral activity, which, like our compound, targets specific viral mechanisms. This study provided evidence of the compound's efficacy in reducing symptoms of rhinovirus infection, paving the way for the development of new antiviral agents. Such research is critical for expanding the arsenal against viral diseases, with implications for treating common colds to more severe viral infections Phillpotts et al., 1981.
Metabolic Pathways and Drug Interactions
Understanding the metabolism and disposition of therapeutic agents remains a critical area of pharmaceutical research. A study on Dabigatran, a direct thrombin inhibitor, by Blech et al. (2008), sheds light on the metabolic pathways and potential drug interactions, emphasizing the importance of esterase-mediated hydrolysis in drug metabolism. Such studies are crucial for predicting drug efficacy, potential side effects, and interactions with other medications, contributing to safer and more effective therapeutic strategies Blech et al., 2008.
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Orientations Futures
This could involve potential applications, further modifications, or investigations that could be done based on the current knowledge of the compound.
Please note that the availability of this information depends on the extent of research conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. It’s always a good idea to consult a chemistry professional or a trusted database for accurate and detailed information.
Propriétés
IUPAC Name |
3-methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O2/c1-18-20(26(33)31-23-10-6-5-9-22(23)28-25(31)21(18)17-27)11-12-24(32)30-15-13-29(14-16-30)19-7-3-2-4-8-19/h2-10,28H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFXMXWUVGYJBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.